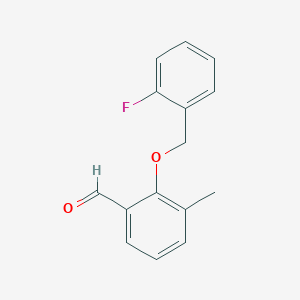![molecular formula C6H9ClF3N B13011920 (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13011920.png)
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[310]hexane hydrochloride is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclic amine with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall biological activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane: The non-hydrochloride form of the compound.
(1R,5R,6R)-6-(methyl)-2-azabicyclo[3.1.0]hexane hydrochloride: A similar compound with a methyl group instead of a trifluoromethyl group.
(1R,5R,6R)-6-(fluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride: A compound with a fluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties can enhance the compound’s potential in drug development and other applications.
Properties
Molecular Formula |
C6H9ClF3N |
|---|---|
Molecular Weight |
187.59 g/mol |
IUPAC Name |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H/t3-,4-,5-;/m1./s1 |
InChI Key |
COMBNBLVOLGGQN-DEVUXVJFSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1[C@H]2C(F)(F)F.Cl |
Canonical SMILES |
C1CNC2C1C2C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


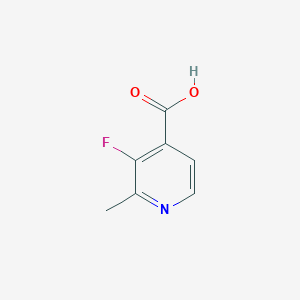
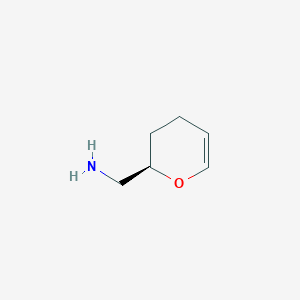
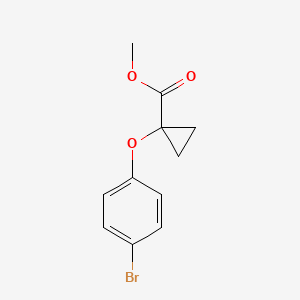
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
![6-(Chloromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13011856.png)
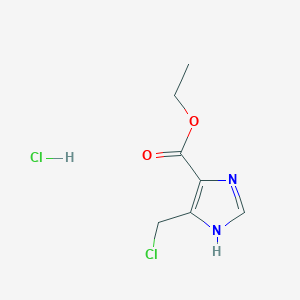
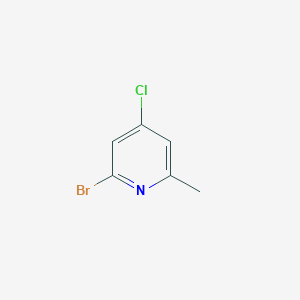
![(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid](/img/structure/B13011876.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13011882.png)
![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)

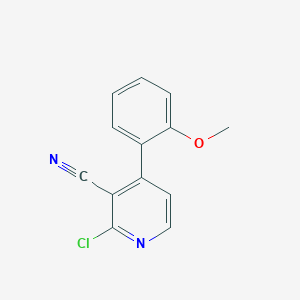
![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)
